Carminomycinone
Übersicht
Beschreibung
Vorbereitungsmethoden
Carminomycinone can be synthesized through several routes. One common method involves the methylation of carminomycin using diazomethane . Another approach is the reduction of semi-synthetic this compound using sodium borohydride . Industrial production often involves the use of Streptomyces species, which produce this compound as a secondary metabolite .
Analyse Chemischer Reaktionen
Carminomycinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form daunomycinone.
Reduction: Sodium borohydride can reduce this compound to 13-dihydrothis compound.
Substitution: The compound can undergo methylation at the C(4)-hydroxy group using diazomethane.
Common reagents used in these reactions include diazomethane for methylation and sodium borohydride for reduction. The major products formed from these reactions are daunomycinone and 13-dihydrothis compound .
Wissenschaftliche Forschungsanwendungen
Carminomycinone has a wide range of applications in scientific research:
Wirkmechanismus
Carminomycinone exerts its effects by selectively inhibiting the synthesis of nucleic acids in cells. It complexes with DNA in vitro, significantly increasing the melting temperature of DNA . The compound inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA . Additionally, this compound inhibits repair mechanisms in bacterial cells damaged by radiation and alkylating agents .
Vergleich Mit ähnlichen Verbindungen
Carminomycinone is similar to other anthracycline antibiotics such as daunorubicin and doxorubicin. it is unique in its specific inhibition of nucleic acid synthesis and its ability to increase the melting temperature of DNA . Similar compounds include:
Daunorubicin: Used in the treatment of leukemia and other cancers.
Doxorubicin: Known for its broad-spectrum antitumor activity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
This compound stands out due to its specific molecular interactions and its effectiveness in inhibiting nucleic acid synthesis .
Biologische Aktivität
Carminomycinone, a derivative of the anthracycline antibiotic class, exhibits significant biological activity, particularly in the context of cancer treatment. This article provides an overview of its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Overview of this compound
This compound is structurally related to other anthracyclines such as daunorubicin and doxorubicin. These compounds are known for their potent antitumor effects but are also associated with cardiotoxicity. This compound has been studied for its potential to retain anticancer efficacy while minimizing adverse effects.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication and transcription processes. This action leads to the induction of apoptosis in cancer cells.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks and ultimately cell death.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Cytotoxicity Studies
Research has demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines. Table 1 summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to other anthracyclines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 0.12 |
Daunorubicin | HL-60 | 0.18 |
Doxorubicin | HL-60 | 0.25 |
Table 1: Comparative cytotoxicity of this compound and other anthracyclines on HL-60 cells .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Antitumor Efficacy : A study on human leukemia HL-60 cells showed that this compound induced apoptosis through activation of caspases, with a marked increase in cleaved PARP (Poly ADP-ribose polymerase), indicating effective apoptosis induction .
- Synergistic Effects : Research indicated that combining this compound with other chemotherapeutic agents enhanced its efficacy against resistant cancer cell lines. For instance, when used alongside paclitaxel, there was a significant reduction in cell viability compared to either drug alone .
- In Vivo Studies : Animal studies have demonstrated that this compound significantly reduces tumor size in xenograft models without the severe cardiotoxicity typically associated with other anthracyclines .
Future Directions
The development of this compound derivatives aims to enhance its therapeutic profile while reducing side effects. Ongoing research focuses on:
- Structural Modifications : Altering functional groups to improve selectivity towards cancer cells.
- Combination Therapies : Exploring synergistic combinations with novel agents or immunotherapies.
- Mechanistic Studies : Further elucidating the pathways involved in its anticancer activity to identify potential biomarkers for patient selection.
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJGVROLWFENK-YBTHPKLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967193 | |
Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52744-22-6 | |
Record name | Carminomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.